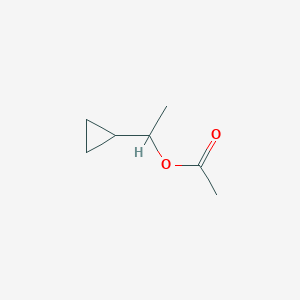
1-Cyclopropylethanol acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Cyclopropylethanol acetate is an organic compound with the molecular formula C7H12O2 It is a derivative of cyclopropane, featuring an acetate ester functional group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Cyclopropylethanol acetate can be synthesized through the esterification of 1-cyclopropylethanol with acetic anhydride or acetyl chloride. The reaction typically requires a catalyst, such as sulfuric acid or pyridine, to facilitate the esterification process. The reaction conditions often involve refluxing the reactants in an appropriate solvent, such as dichloromethane or toluene, to achieve the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity this compound.
Analyse Chemischer Reaktionen
Types of Reactions: 1-Cyclopropylethanol acetate undergoes various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed to yield 1-cyclopropylethanol and acetic acid under acidic or basic conditions.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can oxidize the alcohol group to form cyclopropyl ketone derivatives.
Reduction: Reduction of the ester group can be achieved using reducing agents like lithium aluminum hydride, resulting in the formation of 1-cyclopropylethanol.
Common Reagents and Conditions:
Hydrolysis: Acidic (HCl) or basic (NaOH) conditions.
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reduction: Lithium aluminum hydride (LiAlH4).
Major Products Formed:
Hydrolysis: 1-Cyclopropylethanol and acetic acid.
Oxidation: Cyclopropyl ketone derivatives.
Reduction: 1-Cyclopropylethanol.
Wissenschaftliche Forschungsanwendungen
1-Cyclopropylethanol acetate has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and is used in studying reaction mechanisms and kinetics.
Biology: The compound is investigated for its potential biological activity and interactions with biomolecules.
Medicine: Research explores its potential as a precursor for pharmaceutical compounds and its role in drug development.
Industry: It is used in the production of specialty chemicals and as an intermediate in various industrial processes.
Wirkmechanismus
The mechanism of action of 1-cyclopropylethanol acetate involves its interaction with specific molecular targets and pathways. The acetate ester group can undergo hydrolysis to release 1-cyclopropylethanol, which may interact with enzymes and receptors in biological systems. The cyclopropyl group imparts unique steric and electronic properties, influencing the compound’s reactivity and interactions.
Vergleich Mit ähnlichen Verbindungen
1-Cyclopropylethanol: The parent alcohol compound, lacking the acetate ester group.
Cyclopropyl methyl ketone: A related compound with a ketone functional group.
Cyclopropanemethanol: Another cyclopropyl derivative with a different substitution pattern.
Uniqueness: 1-Cyclopropylethanol acetate is unique due to its combination of a cyclopropyl group and an acetate ester, which imparts distinct chemical and physical properties
Eigenschaften
CAS-Nummer |
7515-52-8 |
|---|---|
Molekularformel |
C7H12O2 |
Molekulargewicht |
128.17 g/mol |
IUPAC-Name |
1-cyclopropylethyl acetate |
InChI |
InChI=1S/C7H12O2/c1-5(7-3-4-7)9-6(2)8/h5,7H,3-4H2,1-2H3 |
InChI-Schlüssel |
OEPFIQXSGUOAJA-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C1CC1)OC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


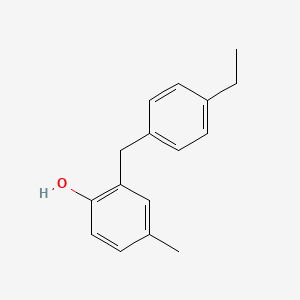
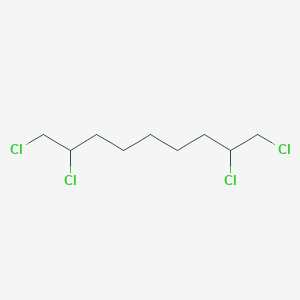
![Ethyl 3-azabicyclo[3.1.0]hex-2-ene-2-carboxylate](/img/structure/B13797409.png)
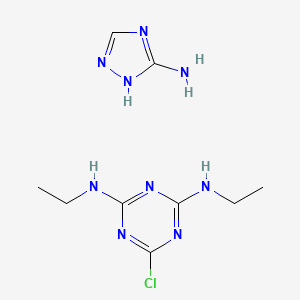
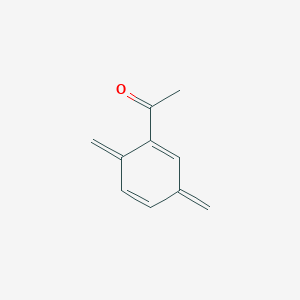
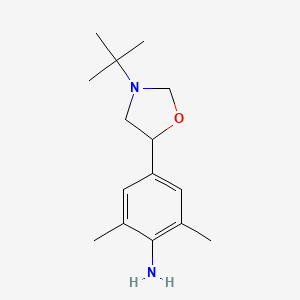
![[(1R,2R,3S,4S,6R,7S,8R,14R)-4-ethenyl-3-hydroxy-2,4,7,14-tetramethyl-9-oxo-6-tricyclo[5.4.3.01,8]tetradecanyl] 2-[2-(diethylamino)ethylsulfanyl]acetate](/img/structure/B13797430.png)
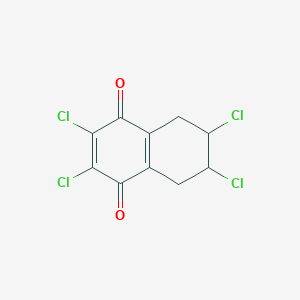
![N,N-dibenzyl-4-[4,6-bis[4-(dibenzylamino)phenyl]-1,3,5,2,4,6-trioxatriborinan-2-yl]aniline](/img/structure/B13797435.png)

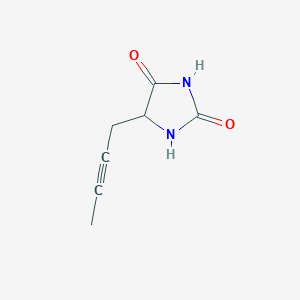
![4-Amino-2-[(diethylamino)methyl]-6-ethylphenol](/img/structure/B13797447.png)
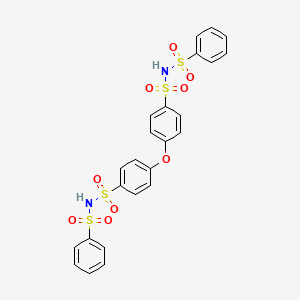
![(3R)-3-[[(1S)-1-phenylethyl]amino]butan-1-ol](/img/structure/B13797463.png)
